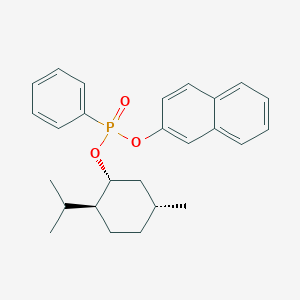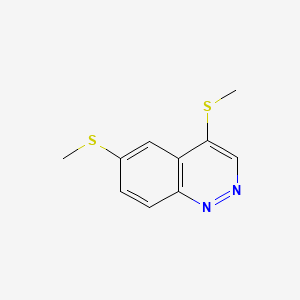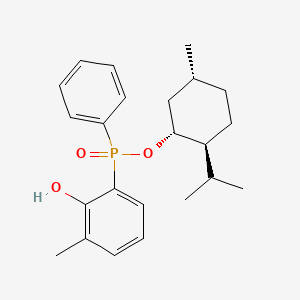![molecular formula C33H34N7.Cl<br>C33H34ClN7 B12913883 3-[[4-[(2-Cyanoethyl)ethylamino]phenyl]azo]-7-(diethylamino)-5-phenylphenazinium chloride CAS No. 68134-34-9](/img/structure/B12913883.png)
3-[[4-[(2-Cyanoethyl)ethylamino]phenyl]azo]-7-(diethylamino)-5-phenylphenazinium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[[4-[(2-Cyanoethyl)ethylamino]phenyl]azo]-7-(diethylamino)-5-phenylphenazinium chloride is a complex organic compound with the molecular formula C33H34ClN7 and a molecular weight of 564.1 g/mol. This compound is known for its vibrant color and is often used in various scientific and industrial applications.
Vorbereitungsmethoden
The synthesis of 3-[[4-[(2-Cyanoethyl)ethylamino]phenyl]azo]-7-(diethylamino)-5-phenylphenazinium chloride involves multiple steps. The primary synthetic route includes the diazotization of 4-[(2-Cyanoethyl)ethylamino]aniline followed by coupling with 7-(diethylamino)-5-phenylphenazinium chloride. The reaction conditions typically involve acidic environments and controlled temperatures to ensure the stability of the intermediates and the final product.
Industrial production methods often scale up this synthetic route, utilizing large reactors and continuous flow systems to maintain consistent quality and yield. The use of automated systems helps in monitoring the reaction parameters closely, ensuring the reproducibility of the compound.
Analyse Chemischer Reaktionen
3-[[4-[(2-Cyanoethyl)ethylamino]phenyl]azo]-7-(diethylamino)-5-phenylphenazinium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation states.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the cleavage of azo bonds.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phenyl rings, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.
Wissenschaftliche Forschungsanwendungen
3-[[4-[(2-Cyanoethyl)ethylamino]phenyl]azo]-7-(diethylamino)-5-phenylphenazinium chloride has a wide range of scientific research applications:
Chemistry: It is used as a dye and a staining agent in various chemical analyses.
Biology: The compound is employed in biological staining techniques to visualize cellular components.
Industry: The compound is used in the manufacturing of colored materials, including textiles and inks.
Wirkmechanismus
The mechanism of action of 3-[[4-[(2-Cyanoethyl)ethylamino]phenyl]azo]-7-(diethylamino)-5-phenylphenazinium chloride involves its interaction with molecular targets through its azo and phenazinium groups. These interactions can lead to changes in the electronic structure of the compound, resulting in its characteristic color. The molecular pathways involved include electron transfer processes and the formation of charge-transfer complexes.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 3-[[4-[(2-Cyanoethyl)ethylamino]phenyl]azo]-7-(diethylamino)-5-phenylphenazinium chloride stands out due to its unique combination of azo and phenazinium groups. Similar compounds include:
Phenazinium chloride: Lacks the azo group, resulting in different chemical properties.
Azo dyes: These compounds have azo groups but may not have the phenazinium structure, leading to variations in their applications and reactivity.
The uniqueness of this compound lies in its dual functional groups, which provide a wide range of chemical and biological activities.
Eigenschaften
CAS-Nummer |
68134-34-9 |
|---|---|
Molekularformel |
C33H34N7.Cl C33H34ClN7 |
Molekulargewicht |
564.1 g/mol |
IUPAC-Name |
3-[4-[[8-(diethylamino)-10-phenylphenazin-10-ium-2-yl]diazenyl]-N-ethylanilino]propanenitrile;chloride |
InChI |
InChI=1S/C33H34N7.ClH/c1-4-38(5-2)29-18-20-31-33(24-29)40(28-11-8-7-9-12-28)32-23-26(15-19-30(32)35-31)37-36-25-13-16-27(17-14-25)39(6-3)22-10-21-34;/h7-9,11-20,23-24H,4-6,10,22H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
PJKUDEUBYMNDHH-UHFFFAOYSA-M |
Kanonische SMILES |
CCN(CC)C1=CC2=[N+](C3=C(C=CC(=C3)N=NC4=CC=C(C=C4)N(CC)CCC#N)N=C2C=C1)C5=CC=CC=C5.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-(4-Methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(2H)-one](/img/structure/B12913842.png)
![1-Ethyl-8-methyl-6-propylimidazo[1,5-d][1,2,4]triazin-4(3H)-one](/img/structure/B12913847.png)
![2,4-Diamino-6-[(4-iodophenyl)amino]pyrimidine-5-carbaldehyde](/img/structure/B12913850.png)
![5-Chloro-3-ethyl-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12913855.png)
![6-(4-Chloroanilino)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-5,7-dione](/img/structure/B12913862.png)





